N-Nitroso Vonoprazan-13C,d3
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Overview
Description
N-Nitroso Vonoprazan-13C,d3: is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of N-Nitroso Vonoprazan, which is an impurity of Vonoprazan. Vonoprazan is a potassium-competitive acid blocker used in the treatment of gastrointestinal diseases such as Helicobacter pylori infection and gastroesophageal reflux disease (GERD) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso Vonoprazan-13C,d3 involves the incorporation of carbon-13 and deuterium into the N-Nitroso Vonoprazan molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso Vonoprazan-13C,d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: N-Nitroso Vonoprazan-13C,d3 is used as a reference standard in analytical chemistry to study the behavior and properties of isotopically labeled compounds .
Biology: In biological research, it is used to investigate the metabolic pathways and mechanisms of action of Vonoprazan and its derivatives .
Medicine: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vonoprazan in the body .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Vonoprazan-based medications .
Mechanism of Action
N-Nitroso Vonoprazan-13C,d3 exerts its effects by inhibiting the potassium-competitive acid blocker pathway. This inhibition leads to a reduction in gastric acid secretion, which is beneficial in the treatment of conditions like Helicobacter pylori infection and GERD. The molecular targets include the H+/K+ ATPase enzyme in the stomach lining .
Comparison with Similar Compounds
N-Nitroso Vonoprazan: The parent compound from which N-Nitroso Vonoprazan-13C,d3 is derived.
Vonoprazan: The active pharmaceutical ingredient used in the treatment of gastrointestinal diseases
Uniqueness: this compound is unique due to its isotopic labeling with carbon-13 and deuterium, which makes it valuable for research applications that require precise tracking and analysis of the compound’s behavior in biological systems .
Properties
Molecular Formula |
C17H15FN4O3S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-(trideuterio(113C)methyl)nitrous amide |
InChI |
InChI=1S/C17H15FN4O3S/c1-21(20-23)11-13-9-17(15-6-2-3-7-16(15)18)22(12-13)26(24,25)14-5-4-8-19-10-14/h2-10,12H,11H2,1H3/i1+1D3 |
InChI Key |
XEITYWHMJMTWQY-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O |
Canonical SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O |
Origin of Product |
United States |
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